molecular formula C19H22N4O4S B2692242 5-Morpholino-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile CAS No. 941243-53-4

5-Morpholino-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile

Cat. No. B2692242
CAS RN: 941243-53-4
M. Wt: 402.47
InChI Key: LFZBSGNNBLBPKT-UHFFFAOYSA-N
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Description

5-Morpholino-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile is a chemical compound that belongs to the class of oxazoles . Oxazoles are a versatile class of compounds with diverse biological activities, making them attractive targets in medicinal chemistry .


Synthesis Analysis

The synthesis of target oxazole derivatives was accomplished using 2-aroylamino-3,3-dichloroacrylonitriles as starting materials and employing efficient reaction conditions . Additionally, a series of sulfonamides were synthesized from 5- (piperazin-1-yl)oxazole-4-carbonitrile hydrochloride .


Molecular Structure Analysis

The resulting compounds exhibited structural features that make them promising candidates for further chemical modifications and biological evaluations .


Chemical Reactions Analysis

Upon reaction with hydrazine hydrate, 5- (morpholin-4-yl)-2- (4-phthalimidobutyl)-1,3-oxazole-4-carbonitrile formed the recyclization product (3-amino-5,6,7,8-tetrahydroimidazo [1,2-a]pyridin-2-yl) (morpholin-4-yl)methanone .

Scientific Research Applications

Chemical Synthesis and Reactions

5-Morpholino-1,3-oxazole-4-carbonitriles have been a focal point in chemical research due to their interesting reaction properties. Chumachenko, Shablykin, and Brovarets (2014) synthesized 5-Morpholino-1,3-oxazole-4-carbonitriles containing different substituents and studied their reactions with hydrazine hydrate. They found that these compounds undergo recyclization to form new complex structures like (3-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)(morpholin-4-yl)methanone, highlighting their potential in organic synthesis (Chumachenko, Shablykin, & Brovarets, 2014).

Antimicrobial Activities

In the realm of antimicrobial research, Bektaş et al. (2007) synthesized derivatives of 1,2,4-Triazole, incorporating morpholine or methyl piperazine. These compounds were then screened for antimicrobial activities, with some showing good or moderate effectiveness against various microorganisms. This research opens up possibilities for the development of new antimicrobial agents (Bektaş et al., 2007).

Ionic Liquid Crystals

Lava, Binnemans, and Cardinaels (2009) conducted a study involving morpholinium cations for designing ionic liquid crystals. They combined these cations with various types of anions, resulting in compounds that exhibited rich mesomorphic behavior. This research has implications for the development of novel materials in electronics and photonics (Lava, Binnemans, & Cardinaels, 2009).

Mechanism of Action

The amino and sulfonamide functionalities have demonstrated acceptability and effectiveness in medicinal chemistry, offering multiple opportunities for interactions with biological targets .

Future Directions

The findings from the research provide valuable insights for further structural modifications in the quest for more potent anticancer agents . The compounds synthesized in the study displayed pronounced anticancer activity against breast cancer and melanoma cell lines .

properties

IUPAC Name

5-morpholin-4-yl-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c20-14-17-19(22-10-12-26-13-11-22)27-18(21-17)15-4-6-16(7-5-15)28(24,25)23-8-2-1-3-9-23/h4-7H,1-3,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZBSGNNBLBPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCOCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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